3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile
CAS No.: 89877-62-3
Cat. No.: VC20761978
Molecular Formula: C9H5NO2
Molecular Weight: 159.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89877-62-3 |
|---|---|
| Molecular Formula | C9H5NO2 |
| Molecular Weight | 159.14 g/mol |
| IUPAC Name | 3-oxo-1H-2-benzofuran-5-carbonitrile |
| Standard InChI | InChI=1S/C9H5NO2/c10-4-6-1-2-7-5-12-9(11)8(7)3-6/h1-3H,5H2 |
| Standard InChI Key | SHFPTPKYWROKQJ-UHFFFAOYSA-N |
| SMILES | C1C2=C(C=C(C=C2)C#N)C(=O)O1 |
| Canonical SMILES | C1C2=C(C=C(C=C2)C#N)C(=O)O1 |
Introduction
Overview of 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile
3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile is a synthetic organic compound with the molecular formula C9H5NO2 and a molecular weight of 159.14 g/mol. It is recognized for its unique structural characteristics that provide a foundation for various chemical reactions and potential biological activities. The compound is also known by several synonyms, including 6-Cyanophthalide and 3-Oxo-1H-2-benzofuran-5-carbonitrile.
Synthesis and Production
The synthesis of 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile typically involves cyclization reactions using precursors such as phthalic anhydride and potassium cyanide under controlled conditions.
Synthetic Route:
-
Reagents: Phthalic anhydride, potassium cyanide.
-
Conditions: The reaction is usually carried out in a solvent at elevated temperatures to facilitate cyclization.
-
Purification: Techniques such as column chromatography are employed to obtain high-purity products.
Chemical Reactivity
The compound exhibits diverse chemical reactivity, which includes:
-
Oxidation: Can be oxidized to form corresponding carboxylic acids.
-
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
-
Substitution Reactions: Nucleophilic substitution can occur at the nitrile group under basic or acidic conditions.
Biological Activity
Recent research has highlighted the biological significance of 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile, particularly its anti-haemorrhagic properties.
Key Findings:
-
The compound has shown effectiveness in neutralizing the haemorrhagic activity induced by snake venom metalloproteinases (SVMPs), which are responsible for severe tissue damage during envenomation.
-
Histological studies revealed that it inhibits basement membrane degradation and reduces inflammatory responses at the site of venom injection.
Mechanism of Action
The mechanism by which 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile exerts its biological effects involves:
-
Electrophilic Interactions: The compound acts as an electrophile, engaging with nucleophiles in biological systems.
-
Enzyme Inhibition: It may inhibit specific enzymes or receptors involved in coagulation and inflammatory pathways.
Applications in Research
This compound serves multiple roles in scientific research:
-
Organic Synthesis: It is utilized as an intermediate in the production of more complex organic molecules.
-
Medicinal Chemistry: Investigated for potential therapeutic applications and as a precursor for drug development.
Comparative Analysis
When compared to similar compounds, such as 1-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile, 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile is noted for its distinct reactivity and potential biological activity due to its specific structural features.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume